1-(4-Methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)ethanone
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Overview
Description
1-(4-Methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)ethanone is an organic compound that belongs to the class of thioethers and quinoxalines This compound is characterized by the presence of a methoxyphenyl group, a quinoxaline ring, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)ethanone typically involves the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound under acidic or basic conditions.
Thioether Formation: The thioether linkage is introduced by reacting the quinoxaline derivative with a suitable thiol compound, such as 3-methylthiol, in the presence of a base like sodium hydride or potassium carbonate.
Methoxyphenyl Group Introduction: The final step involves the coupling of the methoxyphenyl group with the thioether-quinoxaline intermediate. This can be achieved through a nucleophilic substitution reaction using a methoxyphenyl halide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)ethanone can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoxaline ring can be reduced to a dihydroquinoxaline using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide, and toluene.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its chemical reactivity and stability.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes related to its biological activities.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)ethanone can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)propanone: Similar structure but with a propanone group instead of an ethanone group.
1-(4-Methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)butanone: Similar structure but with a butanone group instead of an ethanone group.
1-(4-Methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)pentanone: Similar structure but with a pentanone group instead of an ethanone group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activities compared to its analogs.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-(3-methylquinoxalin-2-yl)sulfanylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-12-18(20-16-6-4-3-5-15(16)19-12)23-11-17(21)13-7-9-14(22-2)10-8-13/h3-10H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQYPZKTVIUMTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1SCC(=O)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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